Cafestol

Catalog No.
S522491
CAS No.
469-83-0
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cafestol

CAS Number

469-83-0

Product Name

Cafestol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

DNJVYWXIDISQRD-HWUKTEKMSA-N

SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Solubility

Soluble in DMSO

Synonyms

Cafestol

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

Description

The exact mass of the compound Cafestol is 316.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cafestol is a natural diterpenoid compound predominantly found in coffee beans, particularly in unfiltered coffee varieties such as Turkish and French press coffee. It is one of the primary compounds responsible for the lipid-raising effects associated with coffee consumption. The chemical structure of cafestol consists of a complex arrangement of carbon atoms, making it a pentacyclic diterpene alcohol. In Coffea arabica, cafestol is present in concentrations ranging from 0.4% to 0.7% by weight .

  • Cholesterol metabolism: Studies suggest cafestol inhibits an enzyme in the liver involved in bile acid synthesis, leading to an increase in LDL cholesterol levels [].
  • Blood sugar control: Some research indicates cafestol may improve insulin secretion and glucose uptake in muscle cells, potentially benefiting blood sugar control. More research is needed to understand the exact mechanism behind this effect.
  • Limited data: Information on the specific toxicity of cafestol is limited. However, due to its structural similarity to kahweol, another coffee diterpene with cholesterol-raising properties, cafestol may be a concern for individuals with high cholesterol [].
  • Coffee preparation method: The amount of cafestol extracted from coffee beans depends on the brewing method. Paper filters effectively remove cafestol, while unfiltered methods like boiling or using a French press retain more cafestol [].

Cafestol exhibits various chemical reactivity patterns, primarily due to its functional groups. It has been shown to interact with nuclear receptors, specifically the farnesoid X receptor and pregnane X receptor, which play critical roles in cholesterol metabolism. These interactions can lead to the modulation of bile acid synthesis and cholesterol homeostasis, resulting in increased serum cholesterol levels . Cafestol suppresses the activity of key enzymes involved in bile acid synthesis, such as cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase, through downregulation of their respective mRNAs .

Cafestol has been linked to several biological activities that may have health implications:

  • Cholesterol Regulation: Cafestol is known to raise serum cholesterol levels, particularly low-density lipoprotein cholesterol, by inhibiting bile acid synthesis .
  • Anti-inflammatory Effects: Studies suggest that cafestol exhibits anti-inflammatory properties by downregulating inflammatory mediators and blocking pathways such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
  • Anticarcinogenic Properties: Cafestol has demonstrated potential anticarcinogenic effects in animal models, indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuroprotective Effects: Research indicates that cafestol may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease .

The synthesis of cafestol can be achieved through various methods, including:

  • Natural Extraction: The most common method involves extracting cafestol from coffee beans using solvents or supercritical carbon dioxide extraction techniques.
  • Chemical Synthesis: Recent studies have focused on total synthesis methods that involve multiple steps to construct the cafestol molecule from simpler organic compounds. For instance, one reported method utilizes vinyliodide and aldehyde-alkene cyclizations over 20 steps to achieve the desired compound .

Studies have shown that cafestol interacts with various biological systems:

  • Cholesterol Metabolism: Cafestol's interaction with nuclear receptors leads to significant alterations in cholesterol metabolism, impacting lipid profiles in humans .
  • Inflammatory Pathways: Research indicates that cafestol can inhibit pro-inflammatory cytokine production by modulating signaling pathways involved in inflammation .
  • Drug Interactions: There is ongoing research into how cafestol may affect the pharmacokinetics of other drugs through its action on liver enzymes involved in drug metabolism.

Cafestol is often compared with other coffee-derived diterpenes, particularly kahweol. Here are some similar compounds and their unique characteristics:

CompoundStructure DifferencesUnique Properties
KahweolContains an additional double bond on the furan ringExhibits stronger anti-inflammatory effects than cafestol; more potent against COX-2 expression
Chlorogenic AcidA polyphenolic compound found in coffeeKnown for its antioxidant properties; does not raise cholesterol levels like cafestol
CaffeineA methylxanthine alkaloidPrimarily acts as a stimulant; different mechanism compared to cafestol's lipid-regulating effects

Cafestol's uniqueness lies in its specific influence on cholesterol metabolism and its dual role as both a potential health promoter and a contributor to increased serum cholesterol levels when consumed in certain forms of coffee. Its complex interactions with biological systems highlight its significance in both nutrition and pharmacology.

Cafestol represents a distinctive diterpenoid compound belonging to the pentacyclic furan diterpene family, characterized by its complex molecular architecture and unique physicochemical attributes. As a natural product exclusively found in coffee beans, cafestol exhibits remarkable structural complexity that contributes to its diverse biological activities and distinctive chemical behavior [1] [2].

Molecular Architecture and Stereochemistry

Cafestol possesses the molecular formula C₂₀H₂₈O₃ with a molecular weight of 316.44 g/mol, classified as an organic heteropentacyclic compound containing a furan ring system integrated within a diterpenoid framework [1] [3] [2]. The compound features a pentacyclic structure derived from the ent-kaurene skeletal framework, which has been biogenetically modified to incorporate a furan ring at carbon-3 position [4] [5].

The structural complexity of cafestol is exemplified by its International Union of Pure and Applied Chemistry systematic name: (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-ol [3] [6] [7]. This nomenclature reflects the intricate polycyclic architecture comprising five interconnected rings, including the characteristic furan heterocycle that distinguishes cafestol from other diterpenoids.

The stereochemical configuration of cafestol has been definitively established through advanced crystallographic techniques. The absolute configuration was unequivocally determined using X-ray diffraction analysis of a brominated derivative, which exploited anomalous scattering effects to establish the three-dimensional molecular structure [8]. The stereochemical analysis revealed six defined stereocenters with the absolute configuration designated as 5S,8S,9R,10S,13R,16R [8]. This stereochemical arrangement is crucial for understanding the compound's biological activity and its interactions with molecular targets.

StereocenterAbsolute ConfigurationDetermination Method
C-5SX-ray crystallography of brominated derivative
C-8SX-ray crystallography of brominated derivative
C-9RX-ray crystallography of brominated derivative
C-10SX-ray crystallography of brominated derivative
C-13RX-ray crystallography of brominated derivative
C-16RX-ray crystallography of brominated derivative

The molecular structure features two primary hydroxyl functional groups: a tertiary alcohol at C-17 and a primary alcohol at the terminal position of the side chain [2] [8]. These hydroxyl groups contribute significantly to the compound's polarity and hydrogen bonding capacity, influencing its solubility characteristics and molecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of cafestol, with detailed analysis conducted in multiple deuterated solvents including deuterated chloroform and deuterated dimethyl sulfoxide [8]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable structural identification and purity assessment.

Recent investigations have led to significant revisions in the nuclear magnetic resonance chemical shift assignments, particularly for protons at C-5 and C-9 positions [8]. Advanced nuclear magnetic resonance techniques, including one-dimensional nuclear Overhauser effect spectroscopy and one-dimensional total correlation spectroscopy experiments, have established the correct assignment of the signal at 2.31 ppm to proton H-5, while the signal at 1.31-1.13 ppm corresponds to proton H-9 [8].

The furan ring system exhibits distinctive nuclear magnetic resonance signatures, with the furan protons appearing in the aromatic region of the spectrum. The furan C-6 proton resonates at 6.20-6.19 ppm, while the furan C-7 proton appears at 7.52-7.50 ppm [8]. These chemical shifts are characteristic of the electron-deficient furan heterocycle and serve as diagnostic markers for structural identification.

Carbon Position¹H Nuclear Magnetic Resonance Chemical Shift (ppm)Assignment
C-52.31Revised from literature
C-91.31-1.13Revised from literature
C-17 (CH₂OH)3.73-3.31Primary alcohol
C-20 (CH₃)0.97-0.80Methyl group
Furan C-66.20-6.19Furan carbon
Furan C-77.52-7.50Furan carbon

The carbon-13 nuclear magnetic resonance spectrum provides additional structural information, although complete assignment requires further investigation. The spectrum exhibits signals characteristic of the pentacyclic framework, with the furan carbons appearing in the aromatic region and the aliphatic carbons distributed across the upfield region [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of cafestol reveals distinctive fragmentation patterns that provide structural confirmation and enable identification in complex matrices [9] [10] [11]. High-resolution mass spectrometry using electrospray ionization and collision-induced dissociation has elucidated the primary fragmentation pathways.

The protonated molecular ion appears at m/z 317.2104, corresponding to [M+H]⁺ [9] [10] [11]. The fragmentation pattern follows predictable pathways characteristic of diterpene alcohols, with initial loss of water molecules generating fragments at m/z 299.2005 [M+H-H₂O]⁺ and m/z 281.1894 [M+H-2H₂O]⁺ [9] [10] [11].

A significant fragmentation pathway involves retro-Diels-Alder reaction leading to the formation of a fragment at m/z 253.1578, which results from the opening of rings B and C followed by elimination of the side chain through remote hydrogen rearrangement [9] [10] [11]. This fragmentation pattern is characteristic of the pentacyclic diterpene framework.

The furan ring system generates characteristic marker fragments at m/z 149.0959 and m/z 147.0802, which serve as diagnostic ions for structural identification [9] [10] [11]. The base peak of the spectrum appears at m/z 81.0392, corresponding to the furan ring linked to an ethylene group [9] [10] [11].

m/z ValueFragment IdentityRelative Intensity
317.2104[M+H]⁺ (protonated molecular ion)Molecular ion
299.2005[M+H-H₂O]⁺ (loss of one water molecule)High
281.1894[M+H-2H₂O]⁺ (loss of two water molecules)Moderate
253.1578Retro-Diels-Alder reaction productModerate
149.0959Furan ring marker fragmentHigh
81.0392Furan ring with ethylene groupBase peak (100%)

Thermodynamic Stability and Reactivity

Cafestol demonstrates moderate thermodynamic stability under ambient conditions but exhibits sensitivity to elevated temperatures and certain chemical environments [12] [13]. The compound maintains structural integrity at room temperature when properly stored, typically under inert atmosphere at -20°C to prevent oxidative degradation [14] [15].

The thermal stability of cafestol has been extensively studied in the context of coffee processing, where roasting temperatures significantly impact compound integrity [13]. During coffee roasting, cafestol undergoes partial degradation through multiple pathways, with the extent of degradation directly correlated to roasting temperature and duration [13]. Light roasting conditions (230°C for 12 minutes) result in minimal degradation, while medium roasting (240°C for 14 minutes) and dark roasting (250°C for 17 minutes) lead to progressively increased degradation [13].

The degradation of cafestol during thermal processing generates at least six identified degradation products, including dehydration derivatives and oxidation products [13]. These degradation pathways involve intramolecular and intermolecular elimination reactions, with the furan ring system being particularly susceptible to thermal modification [13].

Temperature/ConditionStability/EffectDegradation Products
Room temperatureStable under normal conditionsNone
Light roasting (230°C, 12 min)Partial degradation observed6 identified degradation products
Medium roasting (240°C, 14 min)Moderate degradationIncreased degradation products
Dark roasting (250°C, 17 min)Significant degradationMaximum degradation products

Chemical reactivity studies have revealed that cafestol exhibits differential reactivity toward various chemical reagents. Under acidic conditions with nitrite (pH 3), cafestol demonstrates lower reactivity compared to its structural analog kahweol [16] [17]. This differential reactivity is attributed to the absence of the conjugated double bond system present in kahweol, which makes cafestol less susceptible to protonation and subsequent ring-opening reactions [16] [17].

The compound's reactivity is influenced by its structural features, particularly the furan ring system and the hydroxyl functional groups. The furan ring can undergo oxidation reactions under appropriate conditions, while the hydroxyl groups participate in hydrogen bonding and can be modified through derivatization reactions [8] [16] [17].

Physical properties of cafestol include a melting point range of 156-162°C with decomposition, density of 1.23 ± 0.1 g/cm³, and optical rotation values ranging from -101° to -119° [8] [6] [14] [18]. The compound appears as white to off-white crystalline material and exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide, ethanol, and dimethyl formamide [19] [6] [15].

PropertyValueReference
Melting Point (°C)156-162 (decomposition) [19] [6] [14] [18]
Density (g/cm³)1.23 ± 0.1 [20] [6] [14]
Optical Rotation [α]D (degrees)-101 to -119 [8] [14] [21]
Solubility in dimethyl sulfoxide (mg/mL)~5 [19] [6] [15]
Solubility in ethanol (mg/mL)~5 [19] [6] [15]
Solubility in dimethyl formamide (mg/mL)~12 [15]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.20384475 g/mol

Monoisotopic Mass

316.20384475 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

160-162°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AC465T6Q6W

Other CAS

469-83-0

Wikipedia

Cafestol

Dates

Modify: 2023-08-15
1: Hao WR, Sung LC, Chen CC, Chen PY, Cheng TH, Chao HH, Liu JC, Chen JJ. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells. Oxid Med Cell Longev. 2018 Apr 30;2018:7861518. doi: 10.1155/2018/7861518. eCollection 2018. PubMed PMID: 29854096; PubMed Central PMCID: PMC5952558.
2: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Physical characteristics of the paper filter and low cafestol content filter coffee brews. Food Res Int. 2018 Jun;108:280-285. doi: 10.1016/j.foodres.2018.03.041. Epub 2018 Mar 15. PubMed PMID: 29735059.
3: Novaes FJM, Itabaiana Junior I, Sutili FK, Marriott PJ, Bizzo HR, Aquino Neto FR, Souza ROMA, Rezende CM. Lipase-catalysed esters synthesis of cafestol and kahweol. Food Chem. 2018 Sep 1;259:226-233. doi: 10.1016/j.foodchem.2018.03.111. Epub 2018 Mar 27. PubMed PMID: 29680048.
4: Tsai YT, Sung LC, Haw WR, Chen CC, Huang SF, Liu JC, Cheng TH, Chen PY, Loh SH, Tsai CS. Cafestol, a coffee diterpene, inhibits urotensin II-induced interleukin-8 expression in human umbilical vein endothelial cells. Eur J Pharmacol. 2018 Feb 5;820:106-112. doi: 10.1016/j.ejphar.2017.12.030. Epub 2017 Dec 12. PubMed PMID: 29246853.
5: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Is cafestol retained on the paper filter in the preparation of filter coffee? Food Res Int. 2017 Oct;100(Pt 1):798-803. doi: 10.1016/j.foodres.2017.08.013. Epub 2017 Aug 5. PubMed PMID: 28873752.
6: Mellbye FB, Jeppesen PB, Shokouh P, Laustsen C, Hermansen K, Gregersen S. Cafestol, a Bioactive Substance in Coffee, Has Antidiabetic Properties in KKAy Mice. J Nat Prod. 2017 Aug 25;80(8):2353-2359. doi: 10.1021/acs.jnatprod.7b00395. Epub 2017 Aug 1. PubMed PMID: 28763212.
7: Lima CS, Spindola DG, Bechara A, Garcia DM, Palmeira-Dos-Santos C, Peixoto-da-Silva J, Erustes AG, Michelin LFG, Pereira GJS, Smaili SS, Paredes-Gamero E, Calgarotto AK, Oliveira CR, Bincoletto C. Cafestol, a diterpene molecule found in coffee, induces leukemia cell death. Biomed Pharmacother. 2017 Aug;92:1045-1054. doi: 10.1016/j.biopha.2017.05.109. Epub 2017 Jun 10. PubMed PMID: 28618649.

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